molecular formula C10H22O2SSi B14361235 {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane CAS No. 91453-33-7

{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane

Cat. No.: B14361235
CAS No.: 91453-33-7
M. Wt: 234.43 g/mol
InChI Key: WUEACRPOJSUCHN-UHFFFAOYSA-N
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Description

{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane is a chemical compound with a unique structure that includes a silane group bonded to an ethenesulfinyl-ethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane typically involves the reaction of diethylmethylchlorosilane with 2-(ethenesulfinyl)ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles (amines, thiols); reactions may require a catalyst or base to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

While specific biological applications are less common, the compound’s derivatives may be explored for their potential biological activity, including as intermediates in the synthesis of biologically active molecules.

Medicine

Research into the medicinal applications of this compound is ongoing. Its derivatives could be investigated for their potential as therapeutic agents or as part of drug delivery systems.

Industry

In industry, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials, making them more durable and efficient.

Mechanism of Action

The mechanism of action of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane involves its interaction with various molecular targets. The ethenesulfinyl group can participate in redox reactions, while the silane moiety can form strong bonds with other silicon-containing compounds. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Silane, [[2-(ethenylsulfinyl)ethoxy]methyl]diethylmethyl-: This compound has a similar structure but with slight variations in the functional groups.

    Diethylmethylchlorosilane: A precursor in the synthesis of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane.

    2-(Ethenesulfinyl)ethanol: Another precursor used in the synthesis process.

Uniqueness

What sets this compound apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical transformations and properties.

Properties

CAS No.

91453-33-7

Molecular Formula

C10H22O2SSi

Molecular Weight

234.43 g/mol

IUPAC Name

2-ethenylsulfinylethoxymethyl-diethyl-methylsilane

InChI

InChI=1S/C10H22O2SSi/c1-5-13(11)9-8-12-10-14(4,6-2)7-3/h5H,1,6-10H2,2-4H3

InChI Key

WUEACRPOJSUCHN-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)COCCS(=O)C=C

Origin of Product

United States

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